molecular formula C11H23Cl2N2O2P B14706289 Tetrahydro-2-(bis(2-chloroethyl)amino)-3-butyl-2H-1,3,2-oxazaphosphorine 2-oxide CAS No. 22089-20-9

Tetrahydro-2-(bis(2-chloroethyl)amino)-3-butyl-2H-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B14706289
CAS No.: 22089-20-9
M. Wt: 317.19 g/mol
InChI Key: RUXUIMAWJJXHRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-butyl-2-oxazolidinone to yield cyclophosphamide .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclophosphamide has a wide range of scientific research applications:

Mechanism of Action

Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary metabolite, 4-hydroxycyclophosphamide, forms cross-links between DNA strands, leading to the inhibition of DNA replication and cell death. This mechanism is particularly effective against rapidly dividing cancer cells . Additionally, cyclophosphamide’s immunosuppressive effects are due to its ability to inhibit the proliferation of immune cells .

Comparison with Similar Compounds

Cyclophosphamide is compared with other alkylating agents such as:

Cyclophosphamide is unique due to its dual role as a chemotherapeutic and immunosuppressive agent, making it versatile in clinical applications .

Properties

CAS No.

22089-20-9

Molecular Formula

C11H23Cl2N2O2P

Molecular Weight

317.19 g/mol

IUPAC Name

3-butyl-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C11H23Cl2N2O2P/c1-2-3-7-14-8-4-11-17-18(14,16)15(9-5-12)10-6-13/h2-11H2,1H3

InChI Key

RUXUIMAWJJXHRR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCOP1(=O)N(CCCl)CCCl

Origin of Product

United States

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